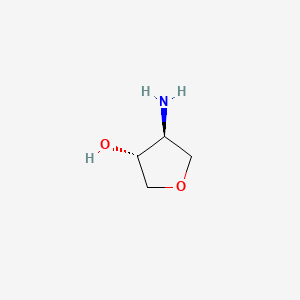

trans-4-Aminotetrahydrofuran-3-ol

Description

BenchChem offers high-quality trans-4-Aminotetrahydrofuran-3-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about trans-4-Aminotetrahydrofuran-3-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(3R,4S)-4-aminooxolan-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO2/c5-3-1-7-2-4(3)6/h3-4,6H,1-2,5H2/t3-,4-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQVKXDYSIGDGSY-IMJSIDKUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(CO1)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@H](CO1)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

103.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

330975-13-8 | |

| Record name | rac-(3R,4S)-4-aminooxolan-3-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Molecular Architecture of trans-4-Aminotetrahydrofuran-3-ol: A Technical Guide for Advanced Drug Design

Executive Summary

In modern medicinal chemistry, overcoming off-target toxicity and optimizing pharmacokinetic profiles often requires precision scaffold hopping. trans-4-Aminotetrahydrofuran-3-ol is an increasingly critical chiral cyclic amino alcohol building block utilized in the rational design of complex therapeutics[1][2]. By embedding an amino and hydroxyl group in a trans configuration around a saturated tetrahydrofuran (THF) ring, this molecule provides a highly directional, rigidified vector for hydrogen bonding[2]. This whitepaper deconstructs the structural rationale, physicochemical properties, and validated laboratory methodologies for integrating trans-4-aminotetrahydrofuran-3-ol into discovery workflows, specifically focusing on its use in immunomodulatory conjugates and kinase inhibitors.

Physicochemical Properties & Structural Causality

When selecting intermediate scaffolds, the physical parameters of the molecule dictate both the synthesis constraints and the in vivo behavior of the final drug candidate.

Quantitative Data Summary

The table below maps the foundational properties of the free base and its hydrochloride salt form, highlighting the causality of these metrics in drug development[1][3].

| Property | Value | Chemical / Biological Causality |

| Molecular Formula | C₄H₉NO₂ | Low molecular weight (103.12 g/mol ) maintains a low ligand efficiency penalty during scaffold hopping[1]. |

| CAS Registry Numbers | 190792-70-2 (Base)215940-96-8 (HCl Salt) | The HCl salt provides bench stability and enhanced aqueous solubility, resisting the rapid oxidation typical of free primary amines[3]. |

| Stereochemistry | (3R,4S) / (3S,4R) | The trans orientation prevents steric clash between the heteroatoms, enforcing an optimal dihedral angle for simultaneous hydrogen-bond donation and acceptance[3]. |

| Topological Polar Surface Area | 55.5 Ų | Ideal for maintaining permeability while providing necessary polarity to engage target binding pockets without being entirely sequestered by plasma proteins[1]. |

| Calculated XLogP3 | -1.6 | Highly hydrophilic nature dictates that coupling reactions must utilize polar aprotic solvents (e.g., MeCN, DMF) to ensure complete solvation[1]. |

Therapeutic Applications & Target Modulation

The utility of trans-4-aminotetrahydrofuran-3-ol is best exemplified by its capacity to fine-tune target affinity across distinct biological pathways.

-

TLR7/8 Dual Agonists (Immunomodulatory Conjugates): In the development of Toll-like receptor agonists, researchers discovered that introducing the trans-4-aminotetrahydrofuran-3-ol moiety at the meta position relative to a benzyl linker fundamentally altered receptor selectivity. Unlike pyrimidoindole derivatives that heavily skewed toward TLR7, the integration of this cyclic amino alcohol achieved a balanced TLR7/8 activation ratio (approximately 1:5). This dual activation is crucial for inducing robust type I interferon and pro-inflammatory cytokine responses in dendritic cells[2].

-

Hepatitis B Virus (HBV) Inhibitors: The cyclic ether core provides an ideal spatial geometry for fitting into restricted viral polymerase pockets, forming critical contacts while maintaining hepatoselective distribution profiles[4][5].

-

JAK3 Inhibitors: Within pyrrolopyridazine-based JAK3 inhibitors, the THF-amino alcohol serves as a selective hinge-binding motif, contributing to the specificity required to treat autoimmune diseases (e.g., rheumatoid arthritis) without suppressing the universally expressed JAK1/JAK2 pathways[6].

Pathway Visualization

Below is the logical cascade detailing how payloads utilizing the trans-4-aminotetrahydrofuran-3-ol scaffold trigger immune activation.

Mechanism of trans-4-Amino-THF-3-ol based TLR7/8 agonist signaling.

Validated Experimental Workflow: Sulfonamide Coupling

The following methodology outlines a self-validating system for the nucleophilic coupling of trans-4-aminotetrahydrofuran-3-ol with a sulfonyl chloride, a standard transformation utilized in the synthesis of HBV inhibitors[4][5]. This protocol is engineered to embed causality at every step, ensuring robust reproducibility.

Objective: Synthesize an intermediate sulfonamide while strictly preserving the integrity of the secondary hydroxyl group.

Step-by-Step Protocol

1. Reagent Preparation & Dissolution

-

Action: Suspend trans-4-aminotetrahydrofuran-3-ol (1.5 eq, e.g., 68.8 mg) and the target sulfonyl chloride (1.0 eq, e.g., 120 mg) in anhydrous Acetonitrile (MeCN, 4.4 mL)[4]. If using the hydrochloride salt (CAS 215940-96-8), add N,N-Diisopropylethylamine (DIPEA, 2.5 eq) to free-base the amine in situ[6].

-

Causality: MeCN is chosen as a polar aprotic solvent. It fully solubilizes the highly polar amino alcohol (XLogP3 -1.6) without providing nucleophilic competition, which would otherwise occur if alcoholic solvents were used[1].

2. Controlled Nucleophilic Addition

-

Action: Stir the reaction mixture at room temperature (20-25 °C) for exactly 1 hour under an inert argon atmosphere[4][5].

-

Causality: The primary amine of the scaffold is sterically unhindered and highly nucleophilic; room temperature is sufficient for quantitative conversion. Heating risks the secondary hydroxyl group reacting with the sulfonyl chloride, creating unwanted dimeric or di-sulfonylated impurities.

3. In-Process Control (IPC)

-

Action: Withdraw a 10 µL aliquot, dilute in 1 mL MeOH, and analyze via LC-MS (ESI+).

-

Causality (Self-Validation): The protocol demands verification of complete starting material consumption before moving to quenching. The mass spectra must display the exact [M+H]⁺ of the target sulfonamide, validating that the reaction has not stalled.

4. Quenching and Phase Partitioning

-

Action: Evaporate volatiles under reduced pressure. Partition the resulting crude residue between Ethyl Acetate (EtOAc, 15 mL) and saturated aqueous Ammonium Chloride (NH₄Cl, 15 mL)[5]. Extract the aqueous layer twice with EtOAc.

-

Causality: Saturated NH₄Cl serves a dual purpose: its mild acidity (pH ~5.5) swiftly quenches any unreacted sulfonyl chloride and protonates basic impurities, retaining them in the aqueous phase, while the neutral, newly formed sulfonamide selectively partitions into the organic EtOAc layer[5].

5. Desiccation and Validation

-

Action: Combine the organic layers, dry over anhydrous Sodium Sulfate (Na₂SO₄), filter, and concentrate in vacuo. Validate the isolated solid via ¹H-NMR (DMSO-d₆).

-

Causality: The ¹H-NMR must explicitly show a broad singlet near

5.0 ppm corresponding to the unreacted OH proton, serving as the ultimate structural validation that O-sulfonylation was successfully avoided.

References

-

PubChem. "Trans-4-Amino-Tetrahydro-Furan-3-Ol | CID 9793712". National Institutes of Health. Available at:[Link]

-

National Center for Biotechnology Information (PMC). "Structure-Based Design of Novel TLR7/8 Agonist Payloads Enabling an Immunomodulatory Conjugate Approach". Available at: [Link]

- Google Patents. "WO2020030781A1 - Tricyclic inhibitors of hepatitis b virus".

- Google Patents / European Patent Office. "EP2686326A1 - Pyrrolopyridazine JAK3 inhibitors and their use for the treatment of inflammatory and autoimmune diseases".

Sources

- 1. Trans-4-Amino-Tetrahydro-Furan-3-Ol | C4H9NO2 | CID 9793712 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Structure-Based Design of Novel TLR7/8 Agonist Payloads Enabling an Immunomodulatory Conjugate Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CAS 215940-96-8: 3-Furanol, 4-aminotetrahydro-, hydrochlor… [cymitquimica.com]

- 4. BR112021002565A2 - compound, pharmaceutically acceptable salt, tautomer or stereoisomer thereof, pharmaceutical composition, process for the synthesis and use of said compound - Google Patents [patents.google.com]

- 5. WO2020030781A1 - Tricyclic inhibitors of hepatitis b virus - Google Patents [patents.google.com]

- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

(3R,4S)-4-aminotetrahydrofuran-3-ol physical properties

An In-Depth Technical Guide to the Physical Properties of (3R,4S)-4-aminotetrahydrofuran-3-ol

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3R,4S)-4-aminotetrahydrofuran-3-ol is a chiral heterocyclic compound of significant interest in medicinal chemistry and drug development. Its rigid tetrahydrofuran scaffold, coupled with the stereochemically defined amino and hydroxyl functional groups, makes it a valuable building block for the synthesis of complex molecular architectures with potential therapeutic applications. The precise spatial arrangement of these functional groups allows for specific interactions with biological targets, a critical aspect in the design of novel pharmaceuticals. This guide provides a comprehensive overview of the physical and chemical properties of (3R,4S)-4-aminotetrahydrofuran-3-ol, offering a foundational resource for its effective use in research and development.

Chemical Identity and General Properties

(3R,4S)-4-aminotetrahydrofuran-3-ol is a saturated five-membered oxygen-containing heterocycle substituted with an amino group and a hydroxyl group on adjacent carbon atoms with a trans relative stereochemistry.

| Property | Value | Source |

| IUPAC Name | (3R,4S)-4-aminooxolan-3-ol | [1] |

| CAS Number | 190792-70-2 | [1][2] |

| Molecular Formula | C₄H₉NO₂ | [1][3] |

| Molecular Weight | 103.12 g/mol | [1][2] |

| Physical Form | Solid | [2] |

| Purity (Commercial) | ≥95% | [2] |

| Storage | Refrigerator (2-8 °C) | [2][4] |

| InChI | InChI=1S/C4H9NO2/c5-3-1-7-2-4(3)6/h3-4,6H,1-2,5H2/t3-,4-/m0/s1 | [1] |

| InChIKey | HQVKXDYSIGDGSY-IMJSIDKUSA-N | [1] |

| SMILES | C1O">C@@HN | [1] |

Physicochemical Properties

A thorough understanding of the physicochemical properties of a molecule is paramount for its application in drug discovery, influencing aspects from reaction kinetics to bioavailability.

Predicted Physicochemical Data

| Property | Predicted Value | Source |

| XLogP3-AA (logP) | -1.6 | [1][3] |

| Topological Polar Surface Area (TPSA) | 55.5 Ų | [1] |

| Hydrogen Bond Donors | 2 | [1][3] |

| Hydrogen Bond Acceptors | 3 | [1][3] |

| Rotatable Bonds | 0 | [1][3] |

Expert Insight: The negative XLogP3-AA value suggests that (3R,4S)-4-aminotetrahydrofuran-3-ol is a highly polar and hydrophilic molecule, which is consistent with the presence of both amino and hydroxyl groups. This high polarity indicates that it is likely to be highly soluble in polar protic solvents such as water and short-chain alcohols, and poorly soluble in non-polar organic solvents. The topological polar surface area (TPSA) of 55.5 Ų is within the range typically associated with good oral bioavailability according to Lipinski's rule of five.

Experimental Protocols for Physicochemical Property Determination

The following protocols outline standard methodologies for the experimental determination of key physicochemical properties.

Principle: The melting point is a fundamental physical property that provides an indication of the purity of a crystalline solid.

Methodology (Capillary Method):

-

Sample Preparation: A small amount of finely powdered, dry (3R,4S)-4-aminotetrahydrofuran-3-ol is packed into a capillary tube to a height of 2-3 mm.

-

Instrumentation: The capillary tube is placed in a calibrated melting point apparatus.

-

Measurement: The sample is heated at a slow, controlled rate (e.g., 1-2 °C/min) near the expected melting point.

-

Observation: The temperature range over which the sample melts (from the appearance of the first liquid droplet to complete liquefaction) is recorded as the melting point. A narrow melting range is indicative of high purity.

Principle: Determining the solubility of a compound in various solvents is crucial for its use in synthesis, purification, and formulation.

Methodology (Visual Method):

-

Solvent Selection: A range of solvents with varying polarities should be selected (e.g., water, methanol, ethanol, dichloromethane, ethyl acetate, hexane).

-

Sample Preparation: A known mass (e.g., 10 mg) of (3R,4S)-4-aminotetrahydrofuran-3-ol is placed in a vial.

-

Titration: The solvent is added in small, measured increments with vigorous vortexing after each addition.

-

Observation: The point at which the solid completely dissolves is noted, and the solubility is expressed in terms of mg/mL or as a qualitative descriptor (e.g., soluble, sparingly soluble, insoluble).

Principle: The pKa values quantify the acidity and basicity of the ionizable functional groups (the amino and hydroxyl groups). This is critical for understanding the ionization state of the molecule at different pH values, which affects its solubility, lipophilicity, and interaction with biological targets.

Methodology (Potentiometric Titration):

-

Sample Preparation: A precise amount of (3R,4S)-4-aminotetrahydrofuran-3-ol is dissolved in a suitable solvent (typically water or a water/co-solvent mixture).

-

Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) and a strong base (e.g., NaOH) while monitoring the pH with a calibrated pH meter.

-

Data Analysis: The pKa values are determined from the inflection points of the resulting titration curve.

Spectroscopic and Spectrometric Data

Spectroscopic and spectrometric techniques are indispensable for the structural elucidation and confirmation of (3R,4S)-4-aminotetrahydrofuran-3-ol. While specific experimental spectra for this compound are not widely published, the following sections provide predicted data based on its chemical structure and data from analogous compounds.[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Data (in D₂O):

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H3 | ~4.0 - 4.2 | m | - |

| H4 | ~3.5 - 3.7 | m | - |

| H2α, H2β | ~3.8 - 4.1 | m | - |

| H5α, H5β | ~3.6 - 3.9 | m | - |

Predicted ¹³C NMR Data (in D₂O):

| Carbon | Predicted Chemical Shift (ppm) |

| C3 | ~70 - 75 |

| C4 | ~55 - 60 |

| C2 | ~70 - 75 |

| C5 | ~65 - 70 |

Expert Insight: The chemical shifts are highly dependent on the solvent used. In aprotic solvents like DMSO-d₆, the -OH and -NH₂ protons would be observable as distinct, exchangeable signals. The diastereotopic nature of the protons on C2 and C5 would lead to complex splitting patterns.

Experimental Protocol for NMR Spectroscopy:

-

Sample Preparation: Dissolve 5-10 mg of (3R,4S)-4-aminotetrahydrofuran-3-ol in approximately 0.6 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).

-

Instrumentation: Acquire the spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Data Acquisition: Obtain ¹H, ¹³C, and, if necessary, 2D NMR spectra (e.g., COSY, HSQC) to aid in the complete assignment of all signals.

Infrared (IR) Spectroscopy

Predicted Characteristic IR Absorption Bands:

| Functional Group | Wavenumber (cm⁻¹) | Intensity | Description |

| O-H (Alcohol) | ~3200 - 3600 | Strong, Broad | O-H Stretch |

| N-H (Amine) | ~3200 - 3500 | Medium, Broad | N-H Stretch (overlaps with O-H) |

| C-H (Aliphatic) | ~2850 - 3000 | Medium | C-H Stretch |

| C-O (Ether & Alcohol) | ~1050 - 1150 | Strong | C-O Stretch |

Experimental Protocol for IR Spectroscopy (ATR):

-

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

-

Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer equipped with an attenuated total reflectance (ATR) accessory.

-

Data Acquisition: Acquire the spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.

Mass Spectrometry (MS)

Predicted Mass Spectrometry Data:

| m/z | Ion | Notes |

| 104.0712 | [M+H]⁺ | Molecular ion (positive ion mode, exact mass) |

| 102.0555 | [M-H]⁻ | Molecular ion (negative ion mode, exact mass) |

| 86 | [M-H₂O]⁺ | Loss of water |

| 73 | [M-CH₂O]⁺ | Fragmentation of the tetrahydrofuran ring |

Experimental Protocol for Mass Spectrometry (ESI-MS):

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or water with 0.1% formic acid for positive ion mode).

-

Instrumentation: Infuse the sample solution into an electrospray ionization (ESI) mass spectrometer.

-

Data Acquisition: Acquire the mass spectrum in both positive and negative ion modes to observe the protonated and deprotonated molecular ions, respectively.

Chromatographic Methods for Purity and Enantiomeric Excess Determination

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for Purity Analysis

Principle: RP-HPLC separates compounds based on their hydrophobicity. Due to the high polarity of (3R,4S)-4-aminotetrahydrofuran-3-ol, a mobile phase with a high aqueous content is required.

Starting Method Conditions:

-

Column: C18, 5 µm, 4.6 x 150 mm

-

Mobile Phase: A: 0.1% Formic acid in water; B: Acetonitrile

-

Gradient: 5% B for 5 min, then ramp to 95% B over 10 min, hold for 5 min.

-

Flow Rate: 1.0 mL/min

-

Detection: UV at 210 nm (due to lack of a strong chromophore) or Evaporative Light Scattering Detector (ELSD) / Charged Aerosol Detector (CAD).

Chiral High-Performance Liquid Chromatography (Chiral HPLC) for Enantiomeric Purity

Principle: Chiral HPLC is essential to confirm the enantiomeric excess of the desired (3R,4S) stereoisomer. This is typically achieved using a chiral stationary phase (CSP).

Starting Method Conditions:

-

Column: A polysaccharide-based chiral column (e.g., Chiralpak AD-H, Chiralcel OD-H).

-

Mobile Phase: A mixture of hexane/isopropanol or hexane/ethanol with a small amount of an amine additive (e.g., diethylamine) to improve peak shape.

-

Flow Rate: 0.5 - 1.0 mL/min

-

Detection: UV at 210 nm or Refractive Index (RI).

Workflow Diagrams

Caption: Overall workflow from synthesis to application of (3R,4S)-4-aminotetrahydrofuran-3-ol.

Caption: Workflow for the spectroscopic and spectrometric identification of (3R,4S)-4-aminotetrahydrofuran-3-ol.

Safety and Handling

(3R,4S)-4-aminotetrahydrofuran-3-ol should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.[2]

Conclusion

(3R,4S)-4-aminotetrahydrofuran-3-ol is a valuable chiral building block with physicochemical properties that make it amenable to a variety of applications in synthetic and medicinal chemistry. This guide has provided a comprehensive overview of its known and predicted physical properties, along with detailed protocols for their experimental determination. A thorough understanding of these properties is essential for the successful and efficient use of this compound in the development of new chemical entities.

References

-

PubChem. (3R,4S)-4-Aminotetrahydrofuran-3-ol. National Center for Biotechnology Information. [Link]

-

PubChem. 4-Aminotetrahydrofuran-3-ol. National Center for Biotechnology Information. [Link]

-

Wikipedia. 3-Hydroxytetrahydrofuran. [Link]

- Google Patents. (R)

-

Analytical Methods for Residual Solvents Determination in Pharmaceutical Products. [Link]

Sources

- 1. Trans-4-Amino-Tetrahydro-Furan-3-Ol | C4H9NO2 | CID 9793712 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (3R,4S)-4-Amino-tetrahydrofuran-3-ol | 190792-70-2 [sigmaaldrich.com]

- 3. 4-Aminotetrahydrofuran-3-ol | C4H9NO2 | CID 10486809 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemscene.com [chemscene.com]

- 5. benchchem.com [benchchem.com]

The Structural, Stereochemical, and Synthetic Fundamentals of trans-4-Aminotetrahydrofuran-3-ol in Advanced Medicinal Chemistry

Executive Summary

In contemporary medicinal chemistry, the shift toward highly functionalized, low-molecular-weight aliphatic heterocycles has revolutionized scaffold-hopping strategies. Among these, trans-4-aminotetrahydrofuran-3-ol (PubChem CID: 9793712) has emerged as a structurally rigid, highly tunable chiral building block[1]. This whitepaper provides an in-depth mechanistic and structural analysis of this molecule, detailing the causality behind its stereoselective synthesis and its profound impact on developing dual Toll-Like Receptor (TLR) 7/8 agonists for immunomodulatory antibody-drug conjugates (ADCs)[2].

Stereochemical Topology & Structural Mechanics

The core pharmacological utility of trans-4-aminotetrahydrofuran-3-ol relies on the precise topology of its oxolane (tetrahydrofuran) ring and the spatial relationship of its C3 and C4 substituents[1].

The trans configuration forces the hydroxyl (-OH) and amino (-NH₂) groups to project onto opposite faces of the ring's envelope conformation. This anti-periplanar-like orientation minimizes steric hindrance between the heteroatoms while rigidly directing them into distinct vectors for target-protein hydrogen bonding. The molecule exists as two primary trans-enantiomers: (3R, 4S) and (3S, 4R) [1].

In advanced drug design, enantiomeric purity is critical. Target receptors such as TLR8 exhibit a highly restrictive hydrophobic binding pocket; incorrect spatial presentation of the tetrahydrofuran ring results in near-complete loss of binding affinity[2].

Stereocontrolled synthesis of trans-4-aminotetrahydrofuran-3-ol via SN2 anti-periplanar opening.

Causality-Driven Synthetic Workflows

To achieve the requisite stereochemistry, the synthetic protocol must strictly prohibit the formation of the cis-diastereomer.

Why Direct Amination is Flawed

While direct nucleophilic attack of aqueous ammonia on 3,4-epoxytetrahydrofuran can technically yield the target molecule[3], this approach is heavily flawed in practice. Ammonia requires high-pressure conditions and invariably leads to over-alkylation, generating complex mixtures of secondary and tertiary amines.

The Self-Validating Azide Protocol

To ensure stereochemical integrity and high yield, researchers utilize an indirect, self-validating synthetic route utilizing the azide ion (

This pathway is self-validating because the intermediate, trans-4-azidotetrahydrofuran-3-ol, is a stable, non-polar entity. Unlike crude amines, this azido-alcohol can be flawlessly purified via silica gel chromatography and verified via IR spectroscopy (distinctive azide stretch at ~2100 cm⁻¹) before committing to the final reduction, thus guaranteeing the purity of the downstream amine[4].

Standardized Experimental Protocol

Step 1: Synthesis of the Meso-Epoxide Intermediate [6]

-

Suspend

-bromosuccinimide (NBS) (1.0 equiv) in DI water and cool to 0°C. -

Dropwise add 2,5-dihydrofuran (1.0 equiv) over 15 minutes to prevent exothermic runaway, yielding the intermediate bromohydrin.

-

Add 50% aqueous sodium hydroxide (1.1 equiv). The base deprotonates the hydroxyl group, triggering an intramolecular

displacement of the bromide to form 3,4-epoxytetrahydrofuran . -

Validation Check: Extract with dichloromethane and perform GC analysis. The disappearance of the bromohydrin peak validates complete epoxide formation.

Step 2: Regio- and Stereoselective Ring Opening [4]

-

Dissolve 3,4-epoxytetrahydrofuran in a mixture of ethanol/water.

-

Add sodium azide (NaN₃, 1.2 equiv) and ammonium chloride (NH₄Cl, 1.1 equiv) to serve as a proton source. Reflux for 12 hours.

-

Validation Check: Quench and extract. Isolate the trans-4-azidotetrahydrofuran-3-ol via flash chromatography. Perform ¹H-NMR to confirm the trans-diaxial-like coupling constants (

Hz) for the C3 and C4 protons.

Step 3: Reduction to the Target Amine [4]

-

Dissolve the purified azido-alcohol in methanol containing a catalytic amount of trifluoroacetic acid (TFA).

-

Introduce 10 wt% Palladium on Carbon (Pd/C) and stir under an H₂ atmosphere for 12-40 hours at ambient temperature.

-

Filter through Celite to remove the catalyst, and concentrate in vacuo to yield trans-4-aminotetrahydrofuran-3-ol.

Scaffold Hopping in Drug Development: TLR7/8 Dual Agonists

The unique spatial geometry of trans-4-aminotetrahydrofuran-3-ol has proven revolutionary in the design of Toll-Like Receptor (TLR) 7 and 8 agonists[2]. Activation of these endosomal pathways stimulates dendritic cells and prompts the production of type I interferons, making them ideal payloads for immunomodulatory ADCs targeting the tumor microenvironment.

Traditional pyrimidoindole scaffolds yield potent TLR7 activity but severely lack TLR8 activity. By applying a scaffold hopping approach, medicinal chemists discovered that replacing standard terminal chains with the trans-4-amino-tetrahydrofuran-3-ol moiety perfectly rebalances the activity[2].

Mechanistically, the trans-configuration ensures that while the lipophilic portion of the molecule anchors tightly into a narrow hydrophobic binding pocket, the highly polar terminal tetrahydrofuran amine projects directly outward into the solvent-exposed region of the TLR receptor[2].

Quantitative SAR Validation

The table below illustrates the profound impact of the trans-4-amino-THF-3-ol modification compared to baseline structural analogues.

| Scaffold Formulation | TLR7 Potency (EC₅₀) | TLR8 Potency (EC₅₀) | TLR7:8 Ratio | Biological Outcome |

| Pyrimidoindole Base (Cmpd 6) | High (Potent) | Low | ~ 1:100 | Heavily skewed; lacks broad cytokine induction. |

| (3R,4S)-4-amino-THF-3-ol Modified | High | High | ~ 1:5 | Balanced dual agonism; optimal T-cell priming. |

| (3S,4R)-4-amino-THF-3-ol Modified | Low | Low | N/A | Total loss of activity; confirms strict chiral reliance. |

| Alkyl Chain (Des-hydroxyl) | Moderate | Nil | N/A | Fails to bind; demonstrates necessity of C3-OH. |

Data synthesized from foundational SAR studies on pyrimidoindole and pyrazolepyrimidine derivatives[2].

Dual TLR7/8 activation pathway induced by trans-4-amino-THF-3-ol conjugated ADC payloads.

Consolidated References

-

PubChem Compound Summary for CID 9793712: Trans-4-Amino-Tetrahydro-Furan-3-Ol Source: National Center for Biotechnology Information (NCBI) URL:[Link]

-

Structure-Based Design of Novel TLR7/8 Agonist Payloads Enabling an Immunomodulatory Conjugate Approach Source: PubMed Central (PMC), NIH URL:[Link]

-

Heteroaryl compounds and uses thereof (Patent WO2014144737A1) Source: Google Patents / WIPO URL:

-

Process for halohydrin preparation (Patent US6162924A) Source: Google Patents / USPTO URL:

-

Diastereodivergent Hydroxyfluorination of Cyclic and Acyclic Allylic Amines Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

-

Asymmetric Amination of meso-Epoxide with Vegetable Powder as a Low-Toxicity Catalyst Source: Molecules (MDPI) URL:[Link]

Sources

- 1. Trans-4-Amino-Tetrahydro-Furan-3-Ol | C4H9NO2 | CID 9793712 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Structure-Based Design of Novel TLR7/8 Agonist Payloads Enabling an Immunomodulatory Conjugate Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Asymmetric Amination of meso-Epoxide with Vegetable Powder as a Low-Toxicity Catalyst | MDPI [mdpi.com]

- 4. WO2014144737A1 - Heteroaryl compounds and uses thereof - Google Patents [patents.google.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. US6162924A - Process for halohydrin preparation - Google Patents [patents.google.com]

The Tetrahydrofuran Motif as a Versatile Pharmacophore: Biological Activity, Mechanisms, and Molecular Targets

Executive Summary

The tetrahydrofuran (THF) ring is an indispensable oxygen-containing heterocycle in modern medicinal chemistry. Owing to its unique stereochemical rigidity, specific spatial volume, and exceptional capacity to act as a potent hydrogen-bond acceptor, the substituted THF motif serves as the core framework for diverse therapeutic agents. This whitepaper provides a comprehensive technical analysis of the biological activities of substituted THF derivatives, focusing primarily on their roles as high-barrier antiviral agents (HIV protease inhibitors) and profound antitumor compounds (Annonaceous acetogenins).

Antiviral Efficacy: The Evolution of the THF Motif in HIV-1 Protease Inhibitors

The introduction of THF derivatives drastically altered the landscape of antiretroviral therapies. Early generations of protease inhibitors (PIs) struggled with the rapid emergence of viral mutations. The transition from mono-THF to bis-THF moieties proved to be a masterclass in structure-based drug design[1].

Mechanistic Causality of the Bis-THF Group

Amprenavir, an early PI, utilizes a single THF carbamate group to interact with the S2 subsite of the HIV-1 protease[1]. While effective, single point mutations could disrupt the binding pocket's conformation, diminishing the drug's efficacy.

To counteract this, researchers developed Darunavir (DRV), which incorporates a bicyclic bis-tetrahydrofuran (bis-THF) moiety[1]. The causality behind Darunavir’s extreme genetic barrier to resistance lies in its binding mechanics: the dual oxygen atoms in the bis-THF ring form direct, robust hydrogen bonds with the highly conserved backbone amide NH atoms of Asp29 and Asp30 in the S2 subsite[2]. Because Darunavir binds to the structurally indispensable backbone rather than mutable side chains, the HIV-1 virus cannot easily confer resistance without fatally compromising its own protease function[2]. Even when primary resistance mutations occur, such as the V32I substitution, the bis-THF group demonstrates enhanced Connolly surface interactions with the mutated isoleucine, retaining high-affinity binding[3].

Self-Validating Protocol: FRET-Based HIV-1 Protease Inhibition & Resistance Profiling

To reliably evaluate the efficacy and genetic barrier of newly synthesized THF-based PIs, assays must inherently validate both enzymatic inhibition and structural resilience against mutations.

Step 1: Enzyme and Substrate Preparation

-

Action : Express and purify both wild-type HIV-1 protease (PRWT) and mutant strains (e.g., PRV32I, PRL33F)[3].

-

Causality : Using parallel mutant strains provides an internal control to directly measure the "fold-resistance" drop, defining the compound's genetic barrier.

Step 2: Compound Incubation

-

Action : Prepare serial dilutions of the bis-THF compound (0.1 pM to 100 nM) and incubate with the protease variants in a pH 5.5 sodium acetate buffer for 30 minutes.

Step 3: FRET Cleavage Activation

-

Action : Add a fluorogenic peptide substrate (e.g., Arg-Glu(EDANS)-Ser-Gln-Asn-Tyr-Pro-Ile-Val-Gln-Lys(DABCYL)-Arg).

-

Causality : The intact peptide undergoes internal quenching. Protease cleavage separates the EDANS and DABCYL groups, yielding a measurable fluorescent signal directly proportional to enzyme activity.

Step 4: Self-Validation & Data Acquisition

-

Action : Monitor fluorescence (Ex: 340 nm, Em: 490 nm). Include Amprenavir as a positive control and an enzyme-free blank as a negative control.

-

Validation Check : Calculate the Z'-factor. A Z'-factor > 0.5 validates the assay's dynamic range. Furthermore, the protocol proves self-validating if the IC50 ratio of (Mutant / PRWT) for Darunavir approaches 1.0, while the Amprenavir ratio shows a dramatic >10-fold loss of potency, confirming the structural superiority of the bis-THF moiety[3],[4].

Caption: Self-validating FRET-based workflow for evaluating the genetic resistance barrier of THF inhibitors.

Antitumor Activity: Annonaceous Acetogenins as Metabolic Disruptors

Beyond synthetic antivirals, nature utilizes the THF ring in a class of polyketide-derived fatty acids known as Annonaceous acetogenins (ACGs), found exclusively in the Annonaceae plant family[5]. Compounds like Squamocin, Bullatacin, and Annonacin feature 1 to 3 THF rings flanked by hydroxyl groups, terminating in an α,β-unsaturated γ-lactone[6],[5].

Mechanistic Causality of THF in Acetogenins

ACGs are arguably the most potent known inhibitors of mitochondrial NADH-ubiquinone oxidoreductase (Complex I)[5]. The spatial arrangement of the adjacent or non-adjacent THF rings serves as a highly specific topological mimic that inserts into the hydrophobic pocket of Complex I[7],[5].

By binding to Complex I, ACGs block the transport of electrons to ubiquinone, halting oxidative phosphorylation. This triggers a specific cascade of causality:

-

ATP Starvation : Highly proliferating cancer cells, demanding excessive ATP for survival (the Warburg effect vulnerability), suffer rapid ATP depletion[6].

-

Membrane Depolarization : The loss of proton motive force disrupts the mitochondrial membrane potential.

-

Apoptosis : This disruption induces the intrinsic apoptotic pathway, resulting in Bax translocation, cytochrome c release, and caspase-3 activation, culminating in targeted cancer cell death while sparing quiescent healthy cells[7],[8].

Caption: Mechanistic pathway of THF-acetogenin mediated mitochondrial apoptosis in tumor cells.

Self-Validating Protocol: Mitochondrial Complex I Inhibition Assay

To isolate Complex I inhibition as the definitive causal factor of cytotoxicity, the assay must differentiate it from generalized membrane toxicity.

Step 1: Mitochondrial Isolation

-

Action : Isolate intact mitochondria from target cancer cell lines (e.g., HeLa or MCF-7) using differential centrifugation in a sucrose/HEPES buffer.

Step 2: Complex I Specific Activity Measurement

-

Action : Incubate isolated mitochondria with NADH and ubiquinone-1 (Q1). Introduce the THF-acetogenin (e.g., 0.1 to 10 nM). Measure the decrease in NADH absorbance continuously at 340 nm.

-

Causality : The oxidation of NADH to NAD+ is directly coupled to Complex I reducing Q1. A flatline in absorbance drop proves Complex I blockage.

Step 3: Self-Validation via Chemical Controls

-

Action : Run a parallel sample using Rotenone (a known Complex I inhibitor) as a positive control, and FCCP (an uncoupling agent) as a specificity control.

-

Validation Check : The protocol is internally validated if Rotenone induces a similar kinetic halt as the ACG, while FCCP does not rescue NADH oxidation. This proves the compound is physically obstructing the enzyme pocket (via its THF rings) rather than merely collapsing the proton gradient.

Antimicrobial Applications of Tetrahydrofuran-2-ylmethylamines

The broad-spectrum utility of the THF ring extends into antimicrobial and anti-inflammatory domains. Simple substituted derivatives, such as N-substituted tetrahydrofuran-2-ylmethylamines, represent highly accessible synthetic scaffolds[9].

Recent methodologies emphasize the condensation of tetrahydrofuran-2-ylmethylamine with 4-chlorobenzenesulfonyl chloride under mild basic conditions to form sulfonamide derivatives[9]. These molecules leverage the THF ring's lipophilicity to penetrate bacterial cell walls, where the appended sulfonamide group acts as a moderate inhibitor of microbial folic acid synthesis pathways (by mimicking p-aminobenzoic acid)[9],.

Quantitative Data Summary

The biological impact of varying the THF motif is best illustrated by comparing the inhibitory metrics across distinct pharmacological targets.

| Compound Class | Representative Agent | Primary Molecular Target | Biological Mechanism | Typical Potency (IC50 / MIC) |

| Mono-THF Inhibitor | Amprenavir | HIV-1 Protease (Active Site) | Substrate mimicking / H-bonding | IC50 ~ 0.1 - 5 nM |

| Bis-THF Inhibitor | Darunavir | HIV-1 Protease (S2 Subsite) | Backbone H-bonding (High barrier) | IC50 < 0.005 nM |

| Bis-THF Acetogenin | Bullatacin | Mitochondrial Complex I | NADH-ubiquinone transport blockage | IC50 ~ 0.5 - 5 nM |

| Mono-THF Acetogenin | Annonacin | Mitochondrial Complex I | Deprivation of cellular ATP | IC50 ~ 10 - 25 nM |

| THF-amine Derivative | N-(THF-2-ylmethyl)-sulfonamides | Bacterial Folic Acid Synthesis | p-aminobenzoic acid competitive inhibition | MIC ~ 10 - 50 µg/mL |

Note: IC50 values represent typical ranges observed in wild-type in vitro enzymatic/cytotoxicity assays; variances occur based on specific cell lines and assay conditions.

Conclusion & Future Perspectives

The tetrahydrofuran motif is far more than a structural linker; it is a highly active pharmacophore capable of dictating target specificity and circumvention of drug resistance. In viral applications, transitioning from mono to bis-THF structures allowed direct hydrogen bonding to invariant enzymatic backbones, creating drugs like Darunavir that resist mutational escape[3],[2]. In oncology, the natural spatial configurations of THF rings in acetogenins present a lethal topological fit for mitochondrial Complex I, exploiting the metabolic vulnerabilities of cancer cells[7],[8],[5].

Future drug development pipelines must focus on hybridizing these insights: utilizing the stereochemical predictability and aqueous solubility of the THF core to design next-generation multi-target inhibitors, particularly for multidrug-resistant pathogens and refractory malignancies.

References

-

Mechanism of Darunavir (DRV)'s High Genetic Barrier to HIV-1 Resistance: A Key V32I Substitution in Protease Rarely Occurs, but Once It Occurs, It Predisposes HIV-1 To Develop DRV Resistance - PMC. nih.gov.[Link]

-

Synthesis, Spectral Characterization and biological activity of N-Substituted Derivatives of Tetrahydrofuran-2-ylmethylamine. researchgate.net.[Link]

-

Mechanism of Darunavir (DRV)'s High Genetic Barrier to HIV-1 Resistance: A Key V32I Substitution in Protease Rarely Occurs, but Once It Occurs, It Predisposes HIV-1 To Develop DRV Resistance | mBio. asm.org.[Link]

-

A Review on the in vitro Anticancer Potentials of Acetogenins from Annona muricata Linn. a Potential Inducer of Bax. ijper.org. [Link]

-

Synthesis, Spectral Characterization and biological activity of N-Substituted Derivatives of Tetrahydrofuran-2-ylmethylamine. chempublishers.com.[Link]

-

Synthesis and Cytotoxic Property of Annonaceous Acetogenin Glycoconjug | DDDT. dovepress.com.[Link]

-

HIV-1 protease inhibitors and mechanisms of HIV-1's resistance. globalhealthmedicine.com. [Link]

-

Synthesis, characterization and biological activity of ring-substituted 6-benzylamino-9-tetrahydropyran-2-yl and 9-tetrahydrofuran-2-ylpurine derivatives - PubMed. nih.gov. [Link]

-

Acetogenins of Annona muricata leaves: Characterization and potential anticancer study. oatext.com.[Link]

-

Discovery and development of HIV-protease inhibitors - Wikipedia. wikipedia.org.[Link]

-

Acetogenin – Knowledge and References. taylorandfrancis.com.[Link]

-

The Tetrahydrofuran Motif in Marine Lipids and Terpenes. mdpi.com.[Link]

-

Evaluation of Darunavir-derived HIV-1 protease inhibitors incorporating P2' amide. osti.gov.[Link]

-

Recent progress on the total synthesis of acetogenins from Annonaceae. beilstein-journals.org.[Link]

Sources

- 1. Discovery and development of HIV-protease inhibitors - Wikipedia [en.wikipedia.org]

- 2. osti.gov [osti.gov]

- 3. Mechanism of Darunavir (DRV)’s High Genetic Barrier to HIV-1 Resistance: A Key V32I Substitution in Protease Rarely Occurs, but Once It Occurs, It Predisposes HIV-1 To Develop DRV Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. journals.asm.org [journals.asm.org]

- 5. BJOC - Recent progress on the total synthesis of acetogenins from Annonaceae [beilstein-journals.org]

- 6. taylorandfrancis.com [taylorandfrancis.com]

- 7. ijper.org [ijper.org]

- 8. dovepress.com [dovepress.com]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Solubility and Stability of Aminotetrahydrofuranols

Abstract

Aminotetrahydrofuranols represent a pivotal class of heterocyclic compounds, frequently incorporated as key structural motifs in pharmacologically active molecules. Their utility in drug development is profoundly influenced by two core physicochemical properties: solubility and stability. Aqueous solubility is a prerequisite for absorption and distribution, while chemical stability dictates a molecule's shelf-life and degradation profile. This technical guide provides an in-depth exploration of the factors governing the solubility and stability of aminotetrahydrofuranols. It synthesizes theoretical principles with actionable, field-proven experimental protocols for their comprehensive assessment. This document is intended for researchers, scientists, and drug development professionals seeking to understand and manipulate these critical properties to advance their research and development programs.

Introduction: The Aminotetrahydrofuranol Core

The aminotetrahydrofuranol scaffold is a saturated five-membered cyclic ether (tetrahydrofuran) bearing both a hydroxyl (-OH) and an amino (-NR₂) group. This unique combination of functional groups imparts a complex physicochemical character that is central to its role in medicinal chemistry.

-

The Tetrahydrofuran Ring: A polar cyclic ether, it can act as a hydrogen bond acceptor. Its puckered conformation influences the spatial arrangement of substituents, affecting receptor binding and intramolecular interactions.

-

The Hydroxyl Group: A hydrogen bond donor and acceptor, it significantly enhances hydrophilicity. Its acidity is generally low (pKa ~16-18), meaning it remains protonated under physiological conditions.

-

The Amino Group: Typically basic, its protonation state is highly dependent on the pH of the surrounding medium and the nature of its substituents (primary, secondary, tertiary). This ionizable group is often the primary determinant of pH-dependent solubility.[1]

The interplay between these groups dictates the molecule's overall polarity, lipophilicity, and ionization state, which in turn govern its solubility and susceptibility to various degradation pathways.[1] Understanding these properties is not merely an academic exercise; it is a critical step in drug discovery and development, impacting everything from initial screening to final formulation.[1][2]

Physicochemical Principles of Solubility

The solubility of an aminotetrahydrofuranol is a function of its ability to favorably interact with a given solvent. In drug development, aqueous solubility is of paramount importance. The key drivers are molecular structure, pH, and temperature.

The Influence of Molecular Structure

The intrinsic solubility of the molecule is dictated by the balance between its hydrophilic (amino, hydroxyl groups) and lipophilic (alkyl or aryl substituents, the hydrocarbon backbone) portions.

-

Hydrogen Bonding: The amino and hydroxyl groups are potent hydrogen bond donors and acceptors, facilitating interactions with water molecules.[1]

-

Ionization: The basicity of the amino group allows for the formation of a charged (protonated) species in acidic to neutral pH environments. This ionic form interacts much more favorably with polar water molecules than the neutral form, drastically increasing solubility.[3][4][5]

-

Lipophilicity (logP): The octanol-water partition coefficient (logP) quantifies the lipophilicity of a compound.[6] An increase in non-polar surface area (e.g., adding alkyl chains) will increase logP and generally decrease aqueous solubility.

pH-Dependent Solubility: The Role of pKa

For aminotetrahydrofuranols, solubility is most dramatically influenced by pH due to the basicity of the amino group. The Henderson-Hasselbalch equation governs the relationship between pH, the acid dissociation constant (pKa) of the conjugate acid of the amine, and the ratio of ionized to non-ionized species.

The solubility of the compound will be lowest at pH values well above the pKa of the amine (where the neutral, less soluble form predominates) and will increase significantly as the pH drops below the pKa, leading to the formation of the highly soluble protonated (cationic) form.[3][5][7] This behavior is critical for predicting how a drug will dissolve in different parts of the gastrointestinal tract.

Experimental Determination of Solubility

Accurate measurement of solubility is essential. Two primary methods are employed: thermodynamic and kinetic solubility assays.

Protocol: Thermodynamic Solubility (Shake-Flask Method)

This gold-standard method measures the equilibrium solubility of a compound, representing the true maximum concentration that can be achieved in a given solvent.

Methodology:

-

Preparation: Add an excess of the solid aminotetrahydrofuranol compound to a series of vials containing buffers of different pH values (e.g., pH 2.0, 4.5, 6.8, 7.4, 9.0).

-

Equilibration: Seal the vials and agitate them at a constant, controlled temperature (e.g., 25 °C or 37 °C) for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the samples at high speed to pellet the undissolved solid.

-

Sampling & Dilution: Carefully remove an aliquot of the clear supernatant. Dilute the supernatant with an appropriate mobile phase for analysis.

-

Quantification: Analyze the concentration of the dissolved compound in the diluted supernatant using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

-

Calculation: Calculate the original concentration in the supernatant to determine the solubility at each pH.

Causality: The extended equilibration time allows the system to reach its lowest energy state, where the chemical potential of the solid compound is equal to that of the dissolved compound. This provides a definitive solubility value, crucial for biopharmaceutical classification and formulation development.

Data Presentation: pH-Solubility Profile

The data from the shake-flask experiment should be summarized in a clear table and plotted to visualize the pH-solubility profile.

| pH of Buffer | Mean Solubility (µg/mL) | Standard Deviation |

| 2.0 | 15,250 | ± 450 |

| 4.5 | 12,800 | ± 370 |

| 6.8 | 4,500 | ± 150 |

| 7.4 | 1,100 | ± 65 |

| 9.0 | 85 | ± 12 |

Chemical Stability and Degradation

The chemical stability of aminotetrahydrofuranols is a measure of their resistance to degradation under various environmental conditions. Identifying potential degradation pathways is mandated by regulatory bodies like the International Council for Harmonisation (ICH).[8][9]

Key Degradation Pathways

-

Hydrolysis: The ether linkage in the tetrahydrofuran ring can be susceptible to acid-catalyzed cleavage, particularly under harsh acidic conditions and elevated temperatures. This would result in ring-opening.[10]

-

Oxidation: Both the ether and amino functionalities can be prone to oxidation. The tertiary carbon adjacent to the ether oxygen is a potential site, and secondary or primary amines can be oxidized to various products.[11][12] The presence of dissolved oxygen or oxidizing agents (e.g., peroxides) can accelerate this process.

-

Photodegradation: Compounds with chromophores that absorb UV or visible light may undergo photolytic degradation. The specific pathway is highly structure-dependent.

Visualization: General Structure and Key Functional Groups

The following diagram illustrates the core aminotetrahydrofuranol structure and highlights the functional groups that are key to its physicochemical properties.

Caption: Core structure of aminotetrahydrofuranol with key functional groups.

Experimental Assessment of Stability

Forced degradation (or stress testing) studies are the cornerstone of stability assessment.[9][13] These studies deliberately expose the drug substance to harsh conditions to identify likely degradation products and establish degradation pathways.[8][9] This information is vital for developing stability-indicating analytical methods.[8][13]

Protocol: Forced Degradation Study

This protocol is designed in accordance with ICH Q1A(R2) guidelines.[8] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[8]

Methodology:

-

Stock Solution Preparation: Prepare a stock solution of the aminotetrahydrofuranol in a suitable solvent (e.g., methanol or acetonitrile/water mixture).

-

Stress Conditions (run in parallel):

-

Acid Hydrolysis: Treat the stock solution with 0.1 M HCl and heat at 60-80 °C.

-

Base Hydrolysis: Treat the stock solution with 0.1 M NaOH and heat at 60-80 °C.

-

Oxidation: Treat the stock solution with 3% H₂O₂ at room temperature.

-

Thermal Degradation: Heat the solid compound in an oven at a high temperature (e.g., 105 °C) and also heat the stock solution.

-

Photostability: Expose the solid compound and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B).

-

-

Time Points: Withdraw samples from each stress condition at multiple time points (e.g., 2, 8, 24, 48 hours).

-

Quenching: Neutralize the acid and base samples. Dilute all samples to a suitable concentration for analysis.

-

Analysis: Analyze all stressed samples, along with an unstressed control sample, using a stability-indicating HPLC method, typically with a photodiode array (PDA) detector and a mass spectrometer (MS).

-

Data Evaluation:

-

Calculate the percentage of API remaining.

-

Determine the percentage of each degradation product formed (using area percent).

-

Perform a mass balance to account for all material.

-

Use MS data to propose structures for the major degradants.

-

Trustworthiness: The inclusion of an unstressed control at each time point is critical for self-validation. It ensures that any observed changes are due to the stress condition and not to sample preparation or analytical variability. The stability-indicating method must be proven to separate all degradants from the parent peak and from each other.[14]

Visualization: Forced Degradation Workflow

This diagram outlines the logical flow of a forced degradation study.

Caption: Experimental workflow for a forced degradation study.

Data Presentation: Forced Degradation Summary

A summary table provides a clear overview of the stability profile.

| Stress Condition | Duration | % API Remaining | Major Degradant 1 (% Area) | Major Degradant 2 (% Area) |

| 0.1 M HCl, 80°C | 24h | 85.2% | 8.5% (RRT 0.75) | 4.1% (RRT 0.91) |

| 0.1 M NaOH, 80°C | 48h | 96.5% | 1.8% (RRT 0.82) | - |

| 3% H₂O₂, RT | 8h | 89.1% | 9.2% (RRT 1.15) | - |

| Heat, 105°C | 72h | 98.8% | < 0.5% | - |

| Photolytic (ICH) | - | 99.5% | < 0.2% | - |

(RRT = Relative Retention Time)

Conclusion

The solubility and stability of aminotetrahydrofuranols are multifaceted properties governed by a delicate balance of their structural features. The ionizable amino group confers a strong pH-dependence on aqueous solubility, a critical factor for oral drug delivery. While generally stable, the ether and amino functionalities represent potential sites for hydrolytic and oxidative degradation. A systematic approach, employing robust experimental protocols such as the shake-flask method for solubility and comprehensive forced degradation studies for stability, is imperative. The insights gained from these studies are fundamental to guiding lead optimization, selecting appropriate formulation strategies, and ultimately ensuring the development of safe and effective medicines.

References

-

Title: ICH Q1A(R2): Stability Testing of New Drug Substances and Products Source: International Council for Harmonisation URL: [Link]

-

Title: Solubility of Amino Acids: Influence of the pH value and the Addition of Alcoholic Cosolvents on Aqueous Solubility Source: Industrial & Engineering Chemistry Research - ACS Publications URL: [Link]

-

Title: Simultaneous Determination of 20 Nitrogen-Containing Heterocyclic Compounds in Soil by Supercritical Fluid Chromatography–Tandem Mass Spectrometry Source: MDPI URL: [Link]

-

Title: Oxidative Degradation of Amines With High-Temperature Cycling Source: ResearchGate (PDF) URL: [Link]

-

Title: Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography Source: PMC (Springer) URL: [Link]

-

Title: REVIEW OF FORCED DEGRADATION STUDIES ON THE DRUGS CONTAINING HETROCYCLIC COMPOUND Source: International Journal of Research in Pharmaceutical and Nano Sciences URL: [Link]

-

Title: Forced Degradation Studies: Regulatory Considerations and Implementation Source: Pharmaceutical Technology URL: [Link]

-

Title: Development of a Predictive Model to Correlate the Chemical Structure of Amines with Their Oxidative Degradation Rate Source: PMC (ACS Omega) URL: [Link]

-

Title: Degradation Source: Chemistry LibreTexts URL: [Link]

-

Title: Potential of solubility in drug discovery and development Source: ResearchGate URL: [Link]

-

Title: The Essential of the Solubility for Drug Action Source: Crimson Publishers URL: [Link]

-

Title: The Solubility of Amino Acids in Various Solvent Systems Source: DigitalCommons@URI URL: [Link]

-

Title: Analytical Techniques In Stability Testing Source: Separation Science URL: [Link]

Sources

- 1. crimsonpublishers.com [crimsonpublishers.com]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. bibliotecadigital.ipb.pt [bibliotecadigital.ipb.pt]

- 5. "The Solubility of Amino Acids in Various Solvent Systems" by Thomas E. Needham [digitalcommons.uri.edu]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. resolvemass.ca [resolvemass.ca]

- 9. ijrpns.com [ijrpns.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. researchgate.net [researchgate.net]

- 12. Development of a Predictive Model to Correlate the Chemical Structure of Amines with Their Oxidative Degradation Rate in a Post-Combustion Amine-Based CO2 Capture Process Using Multiple Linear Regression and Machine Learning Regression Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 13. onyxipca.com [onyxipca.com]

- 14. sepscience.com [sepscience.com]

Discovery and History of Aminotetrahydrofuran Compounds: From Fundamental Synthons to Precision Neurotherapeutics

Introduction: The Aminotetrahydrofuran Pharmacophore

The tetrahydrofuran (THF) ring substituted with an amino group—generically yielding aminotetrahydrofurans—represents one of the most evolutionarily privileged scaffolds in medicinal chemistry[1]. Originally recognized as a structural bioisostere for the ribofuranose unit found in natural nucleosides, the 2-aminotetrahydrofuran and 3-aminotetrahydrofuran motifs are essential building blocks. They serve as foundational cores for heavily utilized antiviral agents (e.g., AZT analogs) and act as crucial starting intermediates in the synthesis of cardiovascular therapeutics, such as the antiarrhythmic drug Tecadenoson[1][2]. Over the decades, the discovery and application of these compounds have matured from fundamental organic chemistry workflows into the design of sophisticated, precision-targeted neurotherapeutics.

Chemical Evolution: Transitioning to Green Biocatalysis

Historically, synthesizing pure, chiral 3-aminotetrahydrofuran demanded harsh, multi-step synthetic routes. A classic industrial process involved utilizing (S)-3-hydroxytetrahydrofuran, treating it with p-toluenesulfonyl chloride to form a leaving group, followed by nucleophilic substitution with sodium azide, and concluding with a reduction step[2].

Causality of Process Evolution: This traditional route faced severe industrial and safety limitations. Sodium azide is highly toxic, and the resulting azide intermediates are explosive. These inherent risks directly drove researchers to abandon legacy chemical routes and engineer greener, safer catalytic paradigms[2].

Today, the state-of-the-art methodology relies on enzymatic asymmetric synthesis. By utilizing specific transaminases—such as the (S)-selective transaminase extracted from Halomonas elongata (HEwT)—chemists can convert tetrahydrofuran-3-one (THF-ketone) directly into pure chiral THF-amine[3]. Interestingly, researchers discovered a unique kinetic phenomenon: an inversion of enzymatic enantiopreference. At excessive substrate loadings, the enzyme's selectivity flips from (S) to (R), highlighting that precise engineering of the reaction matrix is non-negotiable for target accuracy[3].

Biocatalytic transamination workflow for chiral THF-amine synthesis.

Protocol: Self-Validating Enzymatic Synthesis of (S)-3-Aminotetrahydrofuran

To overcome standard thermodynamic bottlenecks in drug development, application scientists utilize the following self-validating protocol for industrial scale-up:

-

Reaction Matrix Preparation : Suspend HEwT in a 100 mM phosphate buffer tightly maintained at pH 7.5. Validation Mechanism: Continuous UV-Vis monitoring at 420 nm confirms that the pyridoxal phosphate (PLP) cofactor remains covalently bound and enzymatically active.

-

Substrate Loading Parameterization : Introduce THF-ketone strictly at a sub-maximal molarity. Causality: Because high substrate loads induce an active-site conformational shift that causes enantiomeric inversion, establishing a predefined concentration ceiling ensures 100% stereochemical fidelity[3].

-

Amine Donor Saturation & Equilibrium Shift : Add isopropylamine in a 5:1 molar excess. Validation Mechanism: The reaction is continuously monitored via in-line Gas Chromatography (GC). A linear formation of acetone confirms the forward catalytic progress. An early plateau in the GC readout acts as a built-in trigger, signaling product inhibition and automatically initiating a vacuum-assisted vapor sweep to pull the thermodynamic equilibrium forward.

-

Quench and Extraction : Alkalinize the aqueous phase (pH > 11) and extract the free-base using dichloromethane. Evaporate under vacuum to isolate the 95% assay C4H9NO liquid (refractive index n20/D 1.458; Flash point 48.9 °C)[4].

Breakthrough Pharmacology: The Blarcamesine (ANAVEX2-73) Era

Beyond its utility as a chemical building block, the aminotetrahydrofuran core serves as the foundational active moiety for a completely novel class of neurotherapeutics. The most prominent molecule in this lineage is ANAVEX2-73 (Blarcamesine)—chemically defined as tetrahydro-N,N-dimethyl-2,2-diphenyl-3-furanmethanamine hydrochloride[5].

Discovered through a targeted multi-ligand design strategy, Blarcamesine acts as an agonist with high affinity for the Sigma-1 receptor (SIGMAR1) and moderate modulatory affinity for muscarinic (M1-M4) acetylcholine receptors[5][6]. Unlike conventional therapeutics that attempt to clear downstream amyloid-beta plaques, the aminotetrahydrofuran derivative operates far upstream. By activating SIGMAR1—a vital transmembrane chaperone protein—the drug successfully restores calcium homeostasis, enhances cellular autophagic "garbage removal" flux, and severely limits neuro-oxidative stress[7][8].

Causality in Efficacy: In vivo Alzheimer's models establish that Blarcamesine blocks amyloid-induced cognitive toxicity by explicitly preventing the hyperphosphorylation of the Tau protein. This mechanism is achieved by normalizing the Akt survival pathway and inhibiting downstream Glycogen Synthase Kinase-3β (GSK-3β)[9]. Furthermore, deep metabolic profiling has revealed why this compound retains long-lasting efficacy: the aminotetrahydrofuran core inherently resists total enzymatic degradation. Instead, the drug undergoes a localized demethylation at its tertiary amine, yielding ANAVEX19-144—a potent, biologically active metabolite that drastically prolongs neuroprotection[5][10].

Mechanism of action for ANAVEX2-73 via SIGMAR1 and Muscarinic pathways.

Precision Medicine & Clinical Biomarker Validation

The clinical evolution of aminotetrahydrofuran-based drugs illustrates the broader industry shift from symptomatic management toward genomic precision medicine[11]. Analysis of Phase 2a clinical data for Blarcamesine (NCT02244541) successfully utilized unsupervised artificial intelligence coupled with whole-exome sequencing to map the exact patient-specific biomarkers driving therapeutic response[7][12].

Quantitative Summary of Phase 2a Biomarker Endpoints (Week 57):

| Genomic Variant / Biomarker | Biological Target / Variable | Clinical Scale Evaluated | P-Value for Response Impact |

| SIGMAR1 p.Gln2Pro | Sigma-1 Receptor Variant | MMSE (Cognition) | P < 0.039 |

| SIGMAR1 p.Gln2Pro | Sigma-1 Receptor Variant | ADCS-ADL (Daily Function) | P < 0.063 |

| COMT p.Leu146fs | Catechol-O-methyltransferase | MMSE (Cognition) | P < 0.039 |

| Blarcamesine Plasma Conc. | Pharmacokinetic Threshold | MMSE (Cognition) | P < 0.041 |

Table 1: Association between underlying genomic biomarkers and the therapeutic efficacy of Blarcamesine in early-stage Alzheimer's trials.

By mapping these specific markers, researchers demonstrated that underlying genomic variations in the SIGMAR1 gene dictate the degree of the aminotetrahydrofuran compound's efficacy. This allowed subsequent Phase 2b/3 trial designs to actively enrich for genomic "super-responders"[8][11]. Ultimately, the rich history of the aminotetrahydrofuran core proves how an elegant, atomic-level molecular bioisostere can organically evolve into a cutting-edge weapon against previously intractable diseases.

References

-

Novel vinca alkaloids analogs as anticancer agents: a multidisciplinary quest - CORDIS. europa.eu. 1

-

3-Aminotetrahydrofuran 95% (88675-24-5). sigmaaldrich.com. 4

-

Influence of Reaction Conditions on Enzymatic Enantiopreference: the Curious Case of HEwT in the Synthesis of THF‐Amine. researchgate.net. 3

-

Anti-amnesic and neuroprotective potentials of the mixed muscarinic receptor/sigma 1 (σ1) ligand ANAVEX2-73, a novel aminotetrahydrofuran derivative. nih.gov. 5

-

Blockade of Tau hyperphosphorylation and Aβ₁₋₄₂ generation by the aminotetrahydrofuran derivative ANAVEX2-73, a mixed muscarinic and σ₁ receptor agonist, in a nontransgenic mouse model of Alzheimer's disease. nih.gov. 9

-

CN105218490B - Preparation method of (R)-tetrahydrofuran-3-amine. google.com. 2

-

A precision medicine framework using artificial intelligence for the identification and confirmation of genomic biomarkers of response to an Alzheimer's disease therapy: Analysis of the blarcamesine (ANAVEX2‐73) Phase 2a clinical study. nih.gov. 7

-

Developed formulae of aminotetrahydrofuran derivatives ANAVEX2-73 and ANAVEX1-41 and their unique demethyl metabolites. researchgate.net.13

-

Expanding the Alzheimer's Treatment Landscape: A 2026 Forecast - BrightFocus Foundation. brightfocus.org. 8

-

Neuroprotective efficacy of ANAVEX2‐73 targeting the sigma‐1 chaperone protein. sci-hub.box. 6

-

Anavex Life Sciences Corp. (AVXL): history, ownership, mission, how it works & makes money. dcfmodeling.com. 11

Sources

- 1. Novel vinca alkaloids analogs as anticancer agents: a multidisciplinary quest | FP7 | CORDIS | Commission européenne [cordis.europa.eu]

- 2. CN105218490B - Preparation method of (R)-tetrahydrofuran-3-amine - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. 3-Aminotetrahydrofuran 95 88675-24-5 [sigmaaldrich.com]

- 5. Anti-amnesic and neuroprotective potentials of the mixed muscarinic receptor/sigma 1 (σ1) ligand ANAVEX2-73, a novel aminotetrahydrofuran derivative - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Sci-Hub. P2‐397: Neuroprotective efficacy of ANAVEX2‐73, a novel tetrahydrofuran derivative targeting the sigma‐1 chaperone protein, in a mouse model of Alzheimer's disease: Analyses of administration schedules and combination studies with donepezil / Alzheimer's & Dementia, 2012 [sci-hub.box]

- 7. A precision medicine framework using artificial intelligence for the identification and confirmation of genomic biomarkers of response to an Alzheimer's disease therapy: Analysis of the blarcamesine (ANAVEX2‐73) Phase 2a clinical study - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Expanding the Alzheimer’s Treatment Landscape: A 2026 Forecast [brightfocus.org]

- 9. Blockade of Tau hyperphosphorylation and Aβ₁₋₄₂ generation by the aminotetrahydrofuran derivative ANAVEX2-73, a mixed muscarinic and σ₁ receptor agonist, in a nontransgenic mouse model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. dcfmodeling.com [dcfmodeling.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

Methodological & Application

Application Note: Gold-Catalyzed Cyclization for the Synthesis of 3-Aminotetrahydrofurans

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Methodology: Homogeneous Gold(I) Catalysis & Cascade Lewis Acid/Gold Activation

Structural Imperative & Mechanism of Activation

The 3-aminotetrahydrofuran motif is a highly privileged pharmacophore in modern drug discovery, forming the structural backbone of numerous biologically active natural products and targeted therapeutics[1]. Traditionally, assembling these highly functionalized oxygen- and nitrogen-containing heterocycles has relied on multi-step synthetic sequences requiring cumbersome protecting-group manipulations and yielding suboptimal diastereoselectivity.

Homogeneous gold catalysis provides an elegant, atom-economical alternative. Because gold(I) and gold(III) complexes exhibit exceptionally high "carbophilicity," they serve as premier soft Lewis acids for the activation of carbon-carbon multiple bonds[1]. Specifically, the gold-catalyzed reaction of 3-aminopent-4-yn-1-ols facilitates an intramolecular nucleophilic cyclization where the tethered hydroxyl group perfectly aligns for a 5-exo-dig attack on the activated alkyne, yielding 2-arylidene-3-aminotetrahydrofuran architectures under surprisingly mild conditions[1][2].

Mechanistic Causality

The efficacy of this methodology lies in the controlled generation of a cationic gold species. When

Fig 1. Mechanistic cycle of the gold-catalyzed cyclization of 3-aminopent-4-yn-1-ols.

Reaction Optimization & Condition Profiling

To ensure the reliability of this protocol in a process chemistry setting, it is critical to understand how varying reaction conditions dictate the thermodynamic output. Table 1 outlines a standard catalyst and condition profile based on historical optimization data for alkyne-carbonyl/alkynol metathesis and cyclization strategies[2][4].

Key Optimization Principle: The choice of solvent is critical. Coordinating solvents (e.g., THF, Acetonitrile) competitively bind to the cationic gold center, severely retarding the alkyne activation step. Non-coordinating, non-polar or moderately polar solvents like Dichloromethane (DCM) or Toluene are strictly required to preserve the electrophilicity of the catalyst[4].

Table 1: Influence of Catalyst & Solvent on Cyclization Efficiency

| Entry | Catalyst System (5 mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | Causal Observation |

| 1 | DCM | 25 | 2 | >90 | Optimal active cationic species. | |

| 2 | DCM | 25 | 24 | Trace | Lack of | |

| 3 | DCM | 25 | 6 | ~55 | Active Lewis acid, but promotes trace polymerization. | |

| 4 | THF | 25 | 12 | <40 | Coordinating solvent inhibits substrate binding. | |

| 5 | Toluene | 80 | 18 | ~45 | Lower carbophilicity necessitates thermal forcing. |

Advanced Strategy: Cascade Synthesis of Tetrahydrofuro[2,3-b]benzofurans

The basic cyclization can be synthetically extended to construct highly complex polycyclic systems by coupling the gold catalysis with a Lewis acid. When 3-aminopent-4-yn-1-ols are reacted in the presence of

Causality of the Cascade:

Self-Validating Experimental Protocols

The following step-by-step methodologies are designed to be self-validating. Each phase incorporates an intrinsic observational or analytical checkpoint to confirm the reaction's trajectory, preventing downstream failures.

Fig 2. Standard operational workflow for the gold-catalyzed cyclization.

Protocol A: Standard Synthesis of 2-Arylidene-3-aminotetrahydrofurans

Reagents Required:

-

3-Aminopent-4-yn-1-ol derivative (1.0 mmol)

- (0.05 mmol, 5 mol%)

- (0.05 mmol, 5 mol%)

-

Anhydrous Dichloromethane (DCM, 10 mL)

Step-by-Step Procedure:

-

Catalyst Activation: In an oven-dried, argon-purged Schlenk flask, combine

and-

Self-Validation Checkpoint: A white precipitate must form. This is

, confirming the successful in situ generation of the active

-

-

Substrate Addition: Dissolve the 3-aminopent-4-yn-1-ol substrate (1.0 mmol) in 5 mL of DCM. Add this solution dropwise to the activated catalyst mixture.

-

Reaction Propagation: Stir the mixture at ambient temperature (

). -

Reaction Monitoring: After 1 hour, take an aliquot for TLC (Typical eluent: 7:3 Hexanes:EtOAc) and LC-MS.

-

Self-Validation Checkpoint: Complete consumption of the starting material. LC-MS should show identical m/z to the starting material (as this is an isomerization/cyclization), but with a sharply altered retention time.

-

-

Quenching: Quench the reaction by filtering the mixture through a short pad of Celite to remove the metallic residues. Wash the pad with 10 mL of EtOAc.

-

Purification: Concentrate the filtrate under reduced pressure and purify via flash column chromatography on silica gel.

Protocol B: Cascade Synthesis of Tetrahydrofuro[2,3-b]benzofurans

Reagents Required:

-

3-Aminopent-4-yn-1-ol derivative (1.0 mmol)

-

Substituted Phenol (1.5 mmol)

- (0.1 mmol, 10 mol%)

-

(0.05 mmol, 5 mol%) &

Step-by-Step Procedure:

-

Deaminative Activation: In a flame-dried flask under argon, mix the substrate and the phenol in anhydrous DCM. Add

and stir at-

Self-Validation Checkpoint: Aliquot MS analysis must show the loss of the amine group and the incorporation of the phenol mass (

).

-

-

Cyclization Initiation: Once deamination is confirmed complete, cool the flask to room temperature and introduce the pre-activated

solution (prepared as in Protocol A). -

Monitoring & Workup: Stir for an additional 2-4 hours. Upon completion (confirmed by TLC/MS), quench with saturated aqueous

to neutralize the -

Extraction: Extract the aqueous layer with DCM (

mL). Dry the combined organic layers over anhydrous -

Validation: Validate the rigid polycyclic structure utilizing 2D-NMR (NOESY/COSY) to confirm the stereochemistry at the bridgehead carbons of the newly formed fused rings.

References

- Source: European Journal of Organic Chemistry (Early View, 2025)

- Title: Original Papers - Tokushima Bunri University (Laboratory of Pharmaceutical Chemistry)

- Title: Au(PPh3)Cl/AgOTf/TsOH-Catalyzed Cascade Reaction between 1-(2-Hydroxyphenyl)

- Title: Guisheng Deng's research works | Hunan Normal University and other places Source: ResearchGate URL

- Title: Alkene Oxyalkylation Enabled by Merging Rhenium Catalysis with Hypervalent Iodine(III)

Sources

Application Note: A Validated GC-MS Method for the Quantitative Analysis of Furan and its Derivatives in Diverse Food Matrices

Abstract

Furan and its alkylated derivatives are process contaminants that form during the thermal treatment of food, such as cooking, roasting, and sterilization.[1][2][3] Classified as possibly carcinogenic to humans by the International Agency for Research on Cancer (IARC), the presence of these compounds in common foodstuffs like coffee, baby food, and canned goods is a significant food safety concern.[1][4] Regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the European Food Safety Authority (EFSA), actively monitor their levels, necessitating robust and reliable analytical methods.[1][5][6] This application note presents detailed protocols for the analysis of furan and its derivatives in various food matrices using Gas Chromatography-Mass Spectrometry (GC-MS) coupled with two primary sample introduction techniques: Static Headspace (HS) and Headspace Solid-Phase Microextraction (HS-SPME). We provide field-proven insights into method selection, sample preparation, instrument configuration, and validation to ensure data of the highest integrity.

Introduction: The Challenge of Furan Analysis

Furan is a colorless, highly volatile (boiling point 31°C), and lipophilic organic compound.[4] Its formation in food is complex, primarily resulting from the thermal degradation of carbohydrates, amino acids, ascorbic acid, and polyunsaturated fatty acids.[1][5] The wide range of concentrations, from parts-per-million (ppm) in coffee to parts-per-billion (ppb) in baby foods, coupled with its high volatility, presents a significant analytical challenge.[5] The choice of analytical methodology must be carefully matched to both the analyte concentration and the complexity of the food matrix.

Gas Chromatography-Mass Spectrometry (GC-MS) is the definitive technique for this analysis due to its high sensitivity and specificity. The key to a successful GC-MS method lies in the sample introduction system, which must efficiently extract the volatile furan from the complex food matrix and transfer it to the GC system without interference.